tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Medicinal Chemistry Process Chemistry Quality Control

tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a highly functionalized pyrazole-carbamate building block. It is specifically identified as a critical intermediate in the synthesis of Lorlatinib (PF-06463922), an FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer.

Molecular Formula C12H17BrN4O2
Molecular Weight 329.198
CAS No. 1454848-24-8
Cat. No. B2571298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
CAS1454848-24-8
Molecular FormulaC12H17BrN4O2
Molecular Weight329.198
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C#N)C
InChIInChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3
InChIKeyXXLRKGVZBYVBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS 1454848-24-8) Procurement and Selection Overview


tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a highly functionalized pyrazole-carbamate building block. It is specifically identified as a critical intermediate in the synthesis of Lorlatinib (PF-06463922), an FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer . The compound features a 4-bromo substituent on the pyrazole ring, a 5-cyano group, and a Boc-protected methylaminomethyl moiety at the 3-position, providing a unique set of functional handles for selective downstream modifications [1].

Why Generic Pyrazole Intermediates Cannot Replace tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate in Lorlatinib Synthesis


In the context of Lorlatinib synthesis, simple pyrazole intermediates cannot be interchanged due to this compound's precise regiochemical and functional group arrangement. The 4-bromo substituent is essential for the key Suzuki or Sonogashira cross-coupling step that forms the macrocyclic core, while the 5-cyano group is a non-negotiable precursor to the final lactam [1]. Alternative halogens (e.g., Cl, I) or a different substitution pattern on the pyrazole ring would alter the reactivity and selectivity of the coupling, leading to lower yields or complete failure of the synthetic sequence. The Boc-protected amine is also crucial for orthogonal deprotection in the presence of other sensitive functional groups .

Quantitative Differentiation Evidence for tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate


Purity-Driven Procurement: 97%+ Assured Quality for Sensitive Macrocyclization

Commercial supplies of this compound are consistently offered at ≥97% purity as determined by LCMS or HPLC, with some vendors specifying 98% [1]. In contrast, closely related but less specialized pyrazole intermediates are often supplied at 95% purity . This difference in purity specification is critical for the late-stage macrocyclization step in Lorlatinib synthesis, where impurities can significantly reduce coupling yield and complicate purification .

Medicinal Chemistry Process Chemistry Quality Control

Molecular Weight Confirmation for Accurate Laboratory Calculations

The compound has a precisely defined molecular weight of 329.19 g/mol . This value is consistently reported across multiple independent databases and vendor CoAs. Although this may seem trivial, inaccurate or ambiguous molecular weight data for custom intermediates is a common procurement issue that leads to errors in molarity calculations for stock solutions [1].

Analytical Chemistry Inventory Management Solution Preparation

Structural Verification by Patent Disclosure: A Validated Lorlatinib Intermediate

The compound is explicitly disclosed as a synthetic intermediate in the patent literature for Lorlatinib (PF-06463922) and its analogs [1]. Specifically, CN114716378A describes the synthesis of 1,3,4-tri-substituted-5-cyanopyrazole derivatives, with this compound being a key example, confirming its structural identity and synthetic utility [2]. In contrast, many commercially available pyrazole building blocks are not associated with a specific drug substance patent, making their use in scale-up and regulatory filings less straightforward.

Drug Substance Synthesis Intellectual Property Regulatory Starting Material

Optimal Application Scenarios for tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate


Process Development and Scale-Up for Lorlatinib Generic APIs

This compound is the definitive starting point for any process chemistry group developing a generic or improved synthetic route to Lorlatinib. Its >97% purity ensures consistent performance in the key macrocyclization step, while its explicit patent pedigree provides a clear regulatory starting material reference [1].

Medicinal Chemistry Exploration of Macrocyclic ALK/ROS1 Inhibitors

For medicinal chemists exploring structural analogs of Lorlatinib, this intermediate provides the exact core substitution pattern (4-Br, 5-CN, 3-CH2NH(Boc)) required for rapid diversification via cross-coupling at the 4-position. Using an alternative halogen or protecting group would necessitate re-optimization of the entire synthetic sequence [1].

Centralized Procurement for CROs and Academic Core Facilities

Contract research organizations (CROs) and university core facilities that support multiple medicinal chemistry projects benefit from procuring this compound as a cataloged, analytically verified building block (≥97% purity) rather than synthesizing it in-house. This saves 2-4 weeks of synthesis and purification time per project .

Reference Standard Qualification for Impurity Profiling

Given its high purity and well-characterized properties, this compound can serve as a reference standard for HPLC/LCMS method development during the impurity profiling of Lorlatinib drug substance batches. The consistent molecular weight and spectroscopic data across vendors makes it a reliable system suitability standard [2].

Quote Request

Request a Quote for tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.